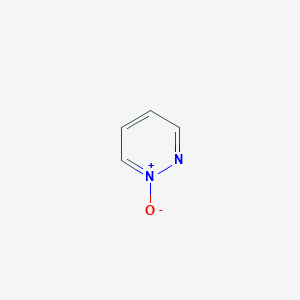

Pyridazine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJBWMUZVXJIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](N=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163139 | |

| Record name | Pyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-42-7 | |

| Record name | NSC343739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridazine N Oxide Derivatives

Direct Oxidation Strategies

Direct N-oxidation of the pyridazine (B1198779) core is the most common approach for synthesizing pyridazine N-oxides. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield.

Peracid-Mediated Oxidations: Mechanistic Considerations and Selectivity

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are widely utilized for the N-oxidation of pyridazines. researchgate.netrsc.orgthieme-connect.de The reaction proceeds through the electrophilic attack of the peracid oxygen on the lone pair of a pyridazine nitrogen atom.

The selectivity of N-oxidation in unsymmetrically substituted pyridazines is governed by a combination of electronic and steric factors. thieme-connect.de Generally, the nitrogen atom with higher electron density is preferentially oxidized. thieme-connect.de For instance, an electron-donating group, like an alkoxy group at the C3 position, directs oxidation almost exclusively to the N1 position. Conversely, a 3-amino group tends to favor the formation of the pyridazine 2-oxide. thieme-connect.de

Steric hindrance from bulky substituents can override electronic effects. thieme-connect.de For example, in 3,6-dialkylpyridazines, the regioselectivity of N-oxidation depends on the relative size of the alkyl groups. thieme-connect.de The oxidation of a 3-trimethylcyclopentyl-6-methylpyridazine with m-CPBA selectively yields the corresponding pyridazine 1-oxide, demonstrating the directing effect of the less sterically hindered nitrogen. thieme-connect.de

Commonly used peracids in pyridazine N-oxidation include:

meta-Chloroperoxybenzoic acid (m-CPBA) : A versatile and commercially available reagent, often used in solvents like dichloromethane. rsc.orgthieme-connect.de

Peracetic acid : A strong oxidizing agent that can be used in acetic acid. researchgate.netgoogle.comatamankimya.com

Trifluoroperoxyacetic acid : A highly reactive peracid for more challenging oxidations. thieme-connect.de

Peroxymaleic acid : Another effective oxidant for this transformation. thieme-connect.de

The reaction mechanism for peracid oxidation is analogous to the Baeyer-Villiger oxidation, where the peracid acts as an oxygen-transfer agent. wikipedia.org

Transition Metal-Catalyzed Oxidation Systems (e.g., Methyltrioxorhenium (MTO), Polyoxometalates)

Transition metal catalysts offer an alternative to peracids, often providing enhanced selectivity and catalytic efficiency. Hydrogen peroxide is typically used as the terminal oxidant in these systems.

Methyltrioxorhenium (MTO) , in conjunction with urea-hydrogen peroxide (UHP), has been investigated for the oxidation of imines, a reaction that can lead to either nitrones or oxaziridines. mdpi.com The selectivity of the MTO-catalyzed oxidation of imines is highly dependent on the solvent, temperature, and the amount of oxidant and catalyst used. mdpi.com While not directly focused on pyridazines, these findings on imine oxidation provide insights into the factors that can control the selectivity of N-oxidation reactions. mdpi.com

Polyoxometalates and other metal complexes have also been explored as catalysts for oxidation reactions. For instance, titanosilicate catalysts like Ti-MWW have demonstrated high activity and selectivity in the oxidation of pyridine (B92270) to pyridine-N-oxide using hydrogen peroxide. researchgate.net Ti-MWW showed superior performance compared to other titanosilicates like TS-1 and Ti-Beta, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net The development of such heterogeneous catalysts is advantageous for easier separation and reusability. researchgate.net

Alternative Oxidant Systems (e.g., Urea-Hydrogen Peroxide, Dimethyldioxirane, Potassium Peroxymonosulfate)

Besides peracids and metal-catalyzed systems, other oxidants have been employed for the synthesis of N-oxides.

Urea-Hydrogen Peroxide (UHP) : This is a stable, solid source of hydrogen peroxide, making it a safer alternative to aqueous solutions. It is often used in conjunction with catalysts like MTO. mdpi.com

Dimethyldioxirane (DMDO) : A powerful yet selective oxidizing agent, prepared from acetone (B3395972) and potassium peroxymonosulfate.

Potassium Peroxymonosulfate (Oxone®) : A versatile and stable oxidant, often used to generate reactive species like DMDO in situ. organic-chemistry.org

The combination of hydrogen peroxide with acetic acid can generate peracetic acid in situ, providing an effective system for N-oxidation. For example, 3-amino-6-chloropyridazine (B20888) can be oxidized to its 2-oxide in high yield using this method. thieme-connect.de

Ring Transformation and Rearrangement Pathways

Pyridazine N-oxides are not only synthetic targets but also versatile precursors for constructing more complex molecular architectures through ring transformations and rearrangements.

Photoinduced Rearrangements: Formation of Diazo Intermediates, Oxaziridines, Furans, and Pyrazoles

Upon irradiation with UV light, pyridazine N-oxides can undergo a variety of fascinating rearrangements. These photochemical transformations often proceed through highly reactive intermediates, leading to a diverse array of products.

A key intermediate in the photochemistry of pyridazine N-oxides is the oxaziridine (B8769555) , formed by the photoisomerization of the N-oxide. acs.org This strained three-membered ring can then undergo further rearrangements. One notable pathway involves the formation of a 1,3-diazabicyclo[3.1.0]hexene derivative, which can then rearrange to a 1,2-diazepine .

Another significant photochemical reaction is the extrusion of dinitrogen (N₂) to form furans. This process is believed to involve a diazo-epoxy-ketone intermediate. The photolysis of certain pyridazine N-oxides has been shown to yield furans and, in some cases, pyrazoles.

The specific outcome of the photoreaction is highly dependent on the substitution pattern of the pyridazine N-oxide and the reaction conditions, such as the wavelength of light and the solvent used. For instance, the photolysis of 3,6-diphenylpyridazine (B189494) N-oxide in benzene (B151609) leads to the formation of 2,5-diphenylfuran.

Complexity-Building Cascade Reactions Initiated by Pyridazine N-Oxides

The unique reactivity of pyridazine N-oxides makes them excellent starting points for cascade reactions, where a single synthetic operation generates significant molecular complexity. These cascades can be initiated by various reagents that interact with the N-oxide functionality.

For example, treatment of 3-alkoxy- or 3-aryloxypyridazine 1-oxides with acetic anhydride (B1165640) can trigger a cascade reaction involving an initial nih.govnih.gov-sigmatropic rearrangement. This is followed by further transformations that can lead to the formation of substituted pyrazoles.

Another powerful strategy involves the reaction of pyridazine N-oxides with nucleophiles. The nucleophilic attack can occur at different positions on the pyridazine ring, depending on the nature of the nucleophile and the substituents on the ring. This initial addition can set the stage for subsequent ring-opening and ring-closing events, ultimately leading to the construction of novel heterocyclic systems.

The development of such cascade reactions is a testament to the synthetic versatility of pyridazine N-oxides and their ability to serve as building blocks for complex molecules.

Regioselective Functionalization of the this compound Scaffold

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. For pyridazine N-oxides, the N-oxide group activates the C–H bonds at the positions ortho to the nitrogen atom (C3 and C6), making them prime targets for regioselective modifications.

C–H Activation Strategies: Palladium-Catalyzed and Metal-Free Approaches

Both transition-metal-catalyzed and metal-free methods have been successfully developed for the C–H functionalization of azine N-oxides, including pyridazine N-oxides. beilstein-journals.orgrsc.org Palladium catalysis is particularly prominent, offering a versatile platform for a range of transformations. researchgate.netnih.gov Concurrently, metal-free approaches, often utilizing photochemistry or strong activating agents, provide complementary routes to these valuable derivatives. rsc.orgnih.gov

Palladium-catalyzed direct arylation allows for the formation of C-C bonds between the this compound ring and various aryl partners. researchgate.netacs.org The N-oxide is crucial, acting as a directing group that facilitates the C-H activation at the ortho position. semanticscholar.org

The mechanism of direct arylation of pyridine N-oxides, which serves as a model for pyridazine N-oxides, has been the subject of detailed study. One proposed mechanism involves the generation of an arylpalladium acetate (B1210297) complex, which then reacts with the N-oxide. berkeley.edunih.gov However, further investigations suggest a more complex cooperative catalysis mechanism involving two distinct palladium centers. berkeley.edunih.govacs.orgresearchgate.net In this model, a cyclometalated palladium complex, formed from the decomposition of the initial catalyst, is responsible for the rate-determining C–H bond cleavage of the pyridine N-oxide. berkeley.edunih.govacs.org The resulting heteroarylpalladium species then transfers its organic group to the arylpalladium complex, leading to the final product. berkeley.edunih.gov

Mechanistic analysis supports an inner-sphere concerted metalation-deprotonation (CMD) pathway for the C–H bond cleavage step. acs.org Studies have shown that electron-deficient N-oxides react faster, which is consistent with the CMD mechanism. acs.orgfu-berlin.de The acetate from the palladium(II) acetate precatalyst is believed to play a critical role, acting as the base in the C–H cleavage step. acs.org

Table 1: Key Mechanistic Aspects of Palladium-Catalyzed Direct Arylation of Azine N-Oxides

| Mechanistic Feature | Description | Supporting Evidence |

| Catalyst Role | Cooperative catalysis between two distinct palladium centers. berkeley.edunih.govacs.org | Kinetic studies, reaction of pre-formed palladium complexes. berkeley.edunih.gov |

| C-H Cleavage | Concerted Metalation-Deprotonation (CMD) pathway. acs.org | Faster reaction with electron-deficient N-oxides, computational studies. acs.orgfu-berlin.de |

| Role of Acetate | Acts as a crucial base for the C-H bond cleavage. acs.org | Requirement of a carboxylate base for the reaction to proceed. acs.org |

Palladium-catalyzed oxidative alkenylation provides a direct method for introducing alkenyl groups onto the this compound ring. researchgate.netnih.govacs.org These reactions exhibit excellent regioselectivity for the ortho position and often proceed with high stereoselectivity, exclusively forming the (E)-isomer. acs.org

The reaction conditions typically involve a palladium(II) acetate catalyst in combination with an oxidant, such as silver carbonate (Ag₂CO₃). acs.org The scope of the reaction is broad, tolerating various substituents on both the this compound and the olefin coupling partner. acs.org For instance, pyridazine N-oxides themselves have been shown to be viable substrates for these ortho-alkenylation reactions. acs.org

Table 2: Representative Palladium-Catalyzed Alkenylation of Azine N-Oxides

| N-Oxide Substrate | Olefin | Catalyst | Oxidant | Yield (%) | Reference |

| Pyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | 91 | acs.org |

| This compound | Ethyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | 70 | acs.org |

| 3-Phenylpyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | 81 | acs.org |

| Pyridine N-oxide | Styrene | Pd(OAc)₂ | Ag₂CO₃ | 82 | acs.org |

The introduction of alkyl groups via C–H activation has also been achieved using both palladium-catalyzed and metal-free methods. An unexpected discovery revealed that palladium catalysts can facilitate the cross-coupling of pyridine N-oxides with nonactivated secondary and even tertiary alkyl bromides. geneseo.eduacs.org This reaction is significant as the coupling of unactivated secondary alkyl halides is typically challenging. beilstein-journals.orgacs.org Experimental evidence suggests that the cleavage of the C-Br bond in this process may involve a radical-type mechanism. geneseo.eduacs.org

Metal-free approaches have also emerged, particularly those utilizing photochemistry. rsc.orgacs.orgdntb.gov.ua In one strategy, an acridinium (B8443388) photoredox catalyst combined with a pyridine N-oxide as a hydrogen atom transfer (HAT) precursor enables the alkylation of unactivated C(sp³)–H bonds. acs.org Visible light irradiation generates an oxygen-centered radical from the N-oxide, which then abstracts a hydrogen atom to form an alkyl radical for subsequent coupling. acs.org Another metal-free method involves using peroxides as the methyl source under neat conditions, which proceeds through a classical radical process to achieve methylation of the pyridine N-oxide C-H bond. rsc.orgnih.gov

Table 3: Comparison of Alkylation Methods for Pyridine N-Oxide Derivatives

| Method | Catalyst/Reagent | Alkyl Source | Key Features |

| Palladium-Catalyzed | Pd(OAc)₂/dppf | Nonactivated 2°/3° alkyl bromides | Couples challenging electrophiles; radical-type C-Br cleavage. geneseo.eduacs.org |

| Photoredox Catalysis | Acridinium catalyst/Pyridine N-oxide | Alkanes | Metal-free; uses N-oxide as a HAT precursor. acs.org |

| Metal-Free Radical | Peroxides | Peroxides | Neat conditions; classical radical mechanism. rsc.orgnih.gov |

Direct amination of the this compound scaffold is a valuable transformation for introducing nitrogen-containing functionalities. A general and efficient one-pot process has been developed to convert pyridine N-oxides to 2-aminopyridines. semanticscholar.org This method utilizes tosyl anhydride (Ts₂O) as an activating agent and tert-butylamine (B42293) as the amine source. semanticscholar.org The reaction shows good functional group compatibility and high regioselectivity. semanticscholar.org The tert-butyl group can be subsequently removed under acidic conditions. semanticscholar.org The process is believed to proceed through the formation of an N-tosyloxypyridinium intermediate, which then undergoes nucleophilic attack by the amine.

The introduction of a nitrile group is a synthetically useful transformation, as the cyano group can be converted into a variety of other functional groups. A convenient method for the direct cyanation of isonicotinic acid N-oxide using zinc cyanide has been reported. semanticscholar.org

A more general, one-pot C-H cyanation protocol applicable to a broad range of 6-membered N-containing heterocycles, including pyridazines, has been developed. d-nb.info This method involves activation of the heterocycle with triflic anhydride (Tf₂O), followed by the nucleophilic addition of cyanide. Subsequent elimination regenerates the aromatic ring, now bearing a cyano group. d-nb.info This protocol is effective for a diverse array of substrates, including decorated pyridazines, and is suitable for late-stage functionalization. d-nb.info

Amination Reactions

Nucleophilic Substitution Reactions on the this compound Ring

The presence of the N-oxide functionality in the pyridazine ring significantly influences the regioselectivity of nucleophilic substitution reactions. In substrates such as 3,6-dichloropyridazine (B152260) 1-oxide, the positions available for substitution are electronically distinct. Research has shown that the preferred site of attack by a nucleophile is dependent on the nature of that nucleophile.

It has been reported that oxygen and nitrogen nucleophiles preferentially attack the 3-position of 3,6-dichloropyridazine 1-oxide. rsc.org In contrast, studies using various sulfur nucleophiles have demonstrated a reversal of this selectivity. The displacement reaction of 3,6-dichloropyridazine 1-oxide with sodium sulphide was found to occur at the 6-position, yielding 3-chloropyridazine-6-thiol 1-oxide. rsc.orgrsc.org This outcome was consistent for other sulfur-based nucleophiles as well, including thiourea (B124793) and phenylmethanethiol, which also reacted at the 6-position. rsc.org This observed preference for the 6-position by sulfur nucleophiles highlights a key difference in reactivity compared to oxygen and nitrogen nucleophiles, offering a valuable tool for the selective functionalization of the this compound scaffold. rsc.orgrsc.org

| Substrate | Nucleophile | Position of Substitution | Product |

| 3,6-Dichloropyridazine 1-oxide | Oxygen/Nitrogen Nucleophiles | 3-position | 6-Chloro-3-(nucleophil)-pyridazine 1-oxide |

| 3,6-Dichloropyridazine 1-oxide | Sodium Sulphide | 6-position | 3-Chloropyridazine-6-thiol 1-oxide |

| 3,6-Dichloropyridazine 1-oxide | Thiourea | 6-position | Not specified |

| 3,6-Dichloropyridazine 1-oxide | Phenylmethanethiol | 6-position | Not specified |

Skeletal Editing and Single-Atom Swap Reactions

A groundbreaking advancement in heterocyclic chemistry is the concept of skeletal editing, which allows for the precise modification of a molecule's core structure. One such transformation is the single-atom swap, where one atom in a ring is replaced by another. A general strategy has been developed for a nitrogen-to-carbon single-atom swap in azaarene N-oxides, including pyridazine N-oxides, using a sulfoxide-derived anion as the carbon source. chinesechemsoc.orgchemrxiv.org

This methodology achieves the direct conversion of the this compound framework into a benzene derivative in a single operation. chinesechemsoc.org The reaction typically proceeds by treating the N-oxide with a strong base, such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS), and a sulfoxide (B87167) like methyl phenyl sulfoxide or a symmetrical dialkyl sulfoxide. chinesechemsoc.orgthieme-connect.com Mechanistic studies indicate a process involving nucleophilic addition, dearomatization, and subsequent aromatization. chinesechemsoc.org The N–O motif of the this compound is ultimately deleted, escaping as a nitrite (B80452) ion (NO₂⁻), while the C–H motif of the resulting benzene ring originates from the sulfoxide. chinesechemsoc.org This "point mutation" approach is powerful for creating structural diversity, allowing the N-oxide moiety to be replaced with unsubstituted, substituted, or even isotopically labeled carbon atoms. chemrxiv.org

| Azaarene N-Oxide | Reagents | Transformation | Significance |

| Pyridine/Quinoline N-oxides | Sulfoxide, Strong Base (e.g., LiHMDS) | N-O to C-H swap | Precise, one-step skeletal editing |

| Azaarene N-oxides | Methyl Phenyl Sulfoxide, n-BuLi | N-oxide to CH swap | Direct conversion to benzene derivatives |

| Azaarene N-oxides | Symmetrical Dialkyl Sulfoxides, n-BuLi | N-oxide to Substituted C swap | Introduction of new carbon substituents |

Deoxygenation Methodologies

The removal of the oxygen atom from the N-oxide is a crucial step to regenerate the parent heterocycle after it has been used to direct functionalization. Various methods have been developed to achieve this transformation efficiently.

Catalytic Deoxygenation: Iodide/Formic Acid Systems and Rhenium Complexes

Catalytic systems offer an efficient route for the deoxygenation of N-oxides. One sustainable approach employs a combination of an iodide source and formic acid. In this system, iodide acts as the catalytic reductant, which is regenerated in situ by formic acid. Formic acid also serves as a Brønsted activator and the reaction solvent. This method has proven effective for the deoxygenation of various heterocyclic N-oxides.

Rhenium complexes have also emerged as highly effective catalysts for deoxygenation reactions, particularly in photocatalytic systems. scispace.comrsc.org The complex [Re(4,4'-tBu-bpy)(CO)₃Cl] has been shown to be a competent photocatalyst for the deoxygenation of synthetically relevant and functionalized pyridine N-oxides under ambient conditions. scispace.comrsc.org This approach leverages the high energy of photocatalytically generated species to drive the reduction of the N-O bond. scispace.com Other rhenium and molybdenum-based catalysts have also been explored for these transformations. osti.govmdpi.com

Photoinduced Deoxygenation Mechanisms

Photoinduced reactions provide a mild and often highly selective method for the deoxygenation of pyridazine N-oxides. The mechanism of these reactions is dependent on the specific N-oxide and the reaction conditions. It has been established that for pyridazine N-oxides, the triplet excited state is primarily responsible for oxygen abstraction, leading to the formation of the parent heterocycle. wur.nl This is in contrast to other N-oxides where the excited singlet state may lead to rearrangements. wur.nl

Some pyridazine N-oxides have been specifically designed as photoactivatable precursors for reactive oxygen species, particularly atomic oxygen [O(³P)]. nih.gov Upon photolysis, these compounds can release an oxygen atom, which can then participate in other reactions, such as the C-H oxidation of arenes. nih.gov Furthermore, studies on paradiazine N,N-dioxides have provided evidence for a radical mechanism in their photoreactions. mdpi.org This involves the photoinduced fragmentation of the N-O bond to generate radical intermediates, which drive the subsequent chemical transformations. mdpi.org

Mechanistic Investigations and Elucidation of Reaction Pathways

Theoretical and Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to complement experimental findings, providing insights into transient species and high-energy states that are often difficult to observe directly.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of pyridazine (B1198779) N-oxide and its derivatives. preprints.orgresearchgate.netresearchgate.netresearcher.life DFT calculations, particularly using functionals like B3LYP and M06-2X, have been instrumental in elucidating the mechanisms of photoisomerization and other reactions. preprints.orgresearchgate.netresearchgate.netacs.orgacs.org

In the photochemical rearrangement of substituted pyridazine N-oxides, DFT calculations have helped to map out the potential energy surfaces. preprints.orgresearchgate.netresearchgate.net For instance, in the photoisomerization of 3,6-diphenylpyridazine (B189494) N-oxide, calculations at the DFT/B3LYP/6-311G+(d,p) level of theory showed that upon excitation to the first singlet state, a ring-opening reaction occurs, leading to the formation of a diazo intermediate. preprints.orgresearchgate.netresearchgate.net This intermediate can then undergo a ring-closure to yield a pyrazole (B372694) derivative or lose a nitrogen molecule to form a furan (B31954) derivative. preprints.orgresearchgate.netresearchgate.net The calculations were able to predict the relative energy barriers for these competing pathways, explaining the observed product distribution. preprints.org

DFT has also been applied to study the direct arylation of pyridine (B92270) N-oxide catalyzed by palladium complexes. nih.gov Calculations revealed that a cyclometalated palladium acetate (B1210297) species is more reactive towards C-H bond cleavage of the pyridine N-oxide than the initially proposed arylpalladium acetate intermediate. nih.gov The calculated free energy of activation (ΔG‡) for the reaction with the cyclometalated species was found to be significantly lower (27 kcal/mol) compared to the reaction with the arylpalladium acetate complex (33 kcal/mol), supporting a revised catalytic cycle. nih.gov

Furthermore, DFT calculations have been employed to investigate the reactions of actinide complexes with pyridine N-oxide. academie-sciences.fr These studies have mapped out the free energy profiles for C-H activation and the subsequent formation of actinide-carbene and formaldehyde (B43269) complexes, identifying the transition states and intermediates involved in these complex transformations. academie-sciences.fr

However, it is important to note that DFT methods can sometimes show discrepancies with experimental results. In the photorearrangement of pyridazine N-oxide, while some DFT functionals like M06 and M06-2X could predict a minimum structure for the transient oxaziridine (B8769555) intermediate, they significantly underestimated the activation energy for its subsequent ring-opening reaction compared to experimental data. acs.orgresearchgate.netnih.gov This highlights the need for careful selection of computational methods and validation against experimental evidence. acs.orgresearchgate.net

Molecular orbital (MO) theory and electron density analysis provide fundamental insights into the electronic structure and reactivity of this compound. Calculations of electron densities at various positions in the pyridine N-oxide ring have been used to predict the sites of electrophilic and nucleophilic attack. ias.ac.in

Early MO calculations showed that for anionoid (nucleophilic) attack, the 4- and 2-positions have the highest electron deficiency, which is consistent with experimental observations. ias.ac.in However, for cationoid (electrophilic) attack, initial calculations predicted the 3-position to be the most reactive, contrary to the experimentally observed reactivity at the 4- and 2-positions. ias.ac.in This discrepancy was resolved by considering the protonation of the N-oxide oxygen in the strongly acidic media typically used for electrophilic reactions. Recalculating the electron densities with a reduced coulomb integral for the protonated oxygen correctly predicted the 2- and 4-positions as the sites for electrophilic attack. ias.ac.in

More advanced computational methods, such as CNDO/2 calculations, have been used to correlate changes in electron density upon N-oxidation with observed shifts in ¹³C NMR spectra. cdnsciencepub.com These calculations showed a qualitative correlation between the excess charge density and the chemical shift changes, supporting a mechanism involving both resonance and electric field effects. cdnsciencepub.com

Natural Bond Orbital (NBO) analysis has also been employed to understand the electron distribution in pyridine N-oxide and its substituted derivatives. researchgate.netnih.gov This analysis provides a detailed picture of charge transfer within the molecule and helps to explain the influence of substituents on the molecular structure and reactivity. For example, in 4-nitropyridine (B72724) N-oxide, NBO analysis helps to quantify the electron-withdrawing effect of the nitro group on the pyridine ring and the N-oxide moiety. nih.gov

The analysis of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) is crucial for understanding charge transfer processes, particularly in excited states. nih.govresearchgate.net For a pyridine N-oxide derivative, the displacement of charge from the amine group and the ring to the nitro group upon excitation was visualized by the changing shapes of the HOMO and LUMO, which quantitatively supported the calculated increase in the dipole moment in the excited state. nih.gov

The N–O bond dissociation energy (BDE) is a critical parameter that governs the thermal and photochemical reactivity of this compound, particularly its ability to act as an oxygen atom transfer agent. Computational studies have been vital in determining accurate BDEs, which can be challenging to measure experimentally. wayne.edu

Various high-level composite methods like CBS-QB3, CBS-APNO, and G4, as well as DFT functionals such as M06-2X, have been used to calculate the N–O BDE of pyridine N-oxide. acs.orgwayne.edunih.govmdpi.com These calculations have provided a consensus value for the N–O BDE of pyridine N-oxide to be around 63.3 ± 0.5 kcal/mol, which is in excellent agreement with corrected experimental values. acs.orgwayne.edu This value is significantly higher than the generic BDE for a single N–O bond (around 48 kcal/mol), indicating a relatively stable N-O bond in pyridine N-oxide. wayne.edunih.gov

Computational studies have also highlighted a significant discrepancy between the calculated and some earlier experimental BDE differences between pyridine N-oxide (PNO) and trimethylamine (B31210) N-oxide (TMAO). mdpi.comnih.gov While some experimental data suggested a difference of only about 2 kcal/mol, computational models consistently predict the BDE of PNO to be 10-14 kcal/mol higher than that of TMAO. mdpi.comnih.gov This larger difference is consistent with the higher infrared stretching frequency and shorter N-O bond length in PNO, and is attributed to the extra resonance stabilization in the pyridine N-oxide system. nih.gov

The energetics of various reaction pathways of this compound derivatives have been extensively studied using computational methods. researchgate.netresearchgate.net For example, in the photoisomerization of 3,6-diphenylthis compound, DFT calculations determined the energy of the transition state for the loss of nitrogen from the diazo intermediate to be 1.34 eV. preprints.org The energy difference between this pathway and the competing ring-closure to a pyrazole derivative could account for the observed product yields. preprints.org Similarly, for 3-phenylpyridazine (B76906) N-oxide, calculations showed that the transition state for nitrogen loss has an energy of 0.87 eV, explaining why the formation of 2-phenylfuran (B99556) is the major observed reaction. preprints.orgresearchgate.net

Molecular Orbital (MO) Calculations and Electron Density Analysis

Experimental Mechanistic Probes

While theoretical calculations provide a powerful lens into reaction mechanisms, experimental techniques are essential for validating these models and providing direct evidence for the proposed pathways and intermediates.

Kinetic studies are fundamental to understanding reaction mechanisms by establishing the rate law and identifying the species involved in the rate-determining step. In the context of this compound chemistry, kinetic studies have been performed for various reactions.

In the palladium-catalyzed direct arylation of pyridine N-oxide, detailed kinetic studies were crucial in revealing an unexpected cooperative catalytic mechanism. nih.gov The reaction rate showed a half-order or partial-order dependence on the concentration of the cyclometalated palladium acetate complex, while being zero-order in the arylpalladium acetate complex and first-order in pyridine N-oxide. nih.gov These kinetic data supported a mechanism where the rate-determining step is the C-H cleavage of pyridine N-oxide by a monomeric form of the cyclometalated palladium complex, which exists in a pre-equilibrium with its dimeric form. nih.gov

Kinetic studies have also been employed to quantify the nucleophilicity of pyridine N-oxides. ingentaconnect.com By developing a suitable methodology for studying the kinetics of their reactions with a selected electrophile, researchers aim to gain a quantitative understanding of the reactivity of these poor nucleophiles. ingentaconnect.com In the asymmetric N-acylative desymmetrization of sulfonimidamides catalyzed by a pyridine-N-oxide derivative, initial rate studies established a first-order rate dependence on both the catalyst and the sulfonimidamide, indicating their involvement in the rate-determining step. rsc.org

In photochemical reactions, kinetic data are often obtained from flash photolysis experiments. For instance, in the photorearrangement of pyridine N-oxide, the decay of transient species is monitored over time to determine their lifetimes and the rates of subsequent reactions. researchgate.net The experimentally determined activation barrier for the decay of the transient oxaziridine intermediate was found to be 7.1 ± 0.5 kcal mol⁻¹. acs.orgresearchgate.netnih.gov

The direct detection and characterization of short-lived intermediates are paramount for the definitive elucidation of a reaction mechanism. Various time-resolved spectroscopic techniques have been successfully applied to study the reactive intermediates generated from this compound.

More sophisticated techniques like time-resolved resonance Raman (TR³) and time-resolved infrared (TRIR) spectroscopy have provided even more detailed structural information about the transient species in the photorearrangement of this compound itself. acs.orgresearchgate.netnih.gov Upon photolysis, the decay of the first singlet excited state of this compound was observed on an ultrafast (femtosecond) timescale. acs.orgresearchgate.netnih.gov This was followed by the formation of a short-lived transient species assigned as the oxaziridine, 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene, based on its TR³ spectrum. acs.orgresearchgate.netnih.gov On a longer timescale (hundreds of nanoseconds), this oxaziridine rearranges to a ring-opened diazo compound, which was also detected by TRIR and TR³ spectroscopy. acs.orgresearchgate.netnih.gov Additionally, 1-oxa-3,4-diazepine was identified as a long-lived species in this photochemical process. acs.orgresearchgate.netnih.gov

In some cases, transient intermediates can be trapped chemically. For example, in the photochemical reactions of pyridazine N-oxides with primary amines, the formation of N-substituted pyrroles suggests the involvement of cyclopropenyl ketone intermediates. researchgate.net

The following table summarizes the key transient intermediates that have been proposed and/or detected in the reactions of this compound.

| Intermediate Name | Proposed/Detected In | Detection Method(s) |

| Oxaziridine (1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene) | Photorearrangement of this compound | Time-resolved resonance Raman (TR³) spectroscopy |

| Ring-opened diazo compound | Photorearrangement of this compound | Time-resolved infrared (TRIR) and TR³ spectroscopy, Flash photolysis |

| 1-Oxa-3,4-diazepine | Photorearrangement of this compound | Spectroscopic characterization |

| Cyclopropenyl ketones | Photoreaction with primary amines | Inferred from products |

| Nitrene | Photorearrangement of pyridine N-oxide | Trapping experiments |

| (Z)-Diazoalkenes | Photorearrangement of 3-aryl-6-aminopyridazine N-oxides | Inferred from subsequent reactions |

Detection and Characterization of Transient Intermediates

O-Acyloxypyridinium Cations

While O-acyloxypyridinium cations are well-established reactive intermediates in the chemistry of pyridine N-oxides, particularly in nucleophilic catalysis and acyl transfer reactions, their role in the reaction pathways of pyridazine N-oxides is not prominently documented in available research. rsc.orgacs.orgacs.org In pyridine N-oxide chemistry, the oxygen atom of the N-oxide attacks an acylating agent, forming a highly reactive O-acyloxypyridinium salt. rsc.orgacs.org This intermediate then readily undergoes nucleophilic substitution. DFT calculations and experimental studies on chiral pyridine N-oxide catalysts have shown that this acyl transfer mechanism is a key step. rsc.orgacs.org The formation and stability of these cations are influenced by the electronic properties of the pyridine ring. acs.org However, specific studies detailing the generation and reactivity of O-acyloxypyridazinium cations from pyridazine N-oxides are not prevalent in the reviewed literature.

Diazo Compounds and Oxaziridines

A predominant photochemical reaction pathway for pyridazine N-oxides involves their isomerization into diazo compounds through a transient oxaziridine intermediate. nih.govresearchgate.netpreprints.orgresearchgate.net Upon UV irradiation, this compound can undergo electrocyclization to form a bicyclic oxaziridine, specifically 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. researchgate.net This oxaziridine is a short-lived species that subsequently rearranges to a more stable, ring-opened vinyl diazo compound. nih.govresearchgate.net This pathway has been identified through various studies, including flash photolysis experiments, which detected the transient diazo intermediate. preprints.orgwur.nl The formation of the diazo compound is a key step that leads to various final products, such as pyrazoles or furans, through subsequent thermal or photochemical reactions involving ring closure or nitrogen loss. researchgate.netpreprints.org

Table 1: Photochemical Intermediates of this compound

| Precursor | Intermediate 1 | Intermediate 2 | Primary Product Type | Ref. |

|---|---|---|---|---|

| This compound | Oxaziridine | Diazo compound | Pyrazoles, Furans | nih.govpreprints.org |

N-Alkoxypyridinium Intermediates

N-Alkoxypyridazinium intermediates are pivotal in several transformations of pyridazine N-oxides. These intermediates are typically formed by the alkylation of the oxygen atom of the N-oxide. For instance, electron-deficient N-alkoxypyridazinium salts are susceptible to nucleophilic ring-opening, which is a key step in the generation of vinyldiazo compounds. researchgate.net This reactivity is harnessed in the synthesis of metallocarbenes. More recently, N-alkoxypyridinium intermediates have been implicated in photoredox-catalyzed reactions. chemrxiv.org In these systems, a radical addition to an olefin can be followed by steps that generate an N-alkoxypyridinium species, which then undergoes nucleophilic substitution to yield the final product, regenerating the N-oxide catalyst in the process. chemrxiv.org

Metallocarbenes

Pyridazine N-oxides have been successfully utilized as precursors for metallocarbenes, particularly rhodium(II) enalcarbenoids. researchgate.netresearchgate.netnih.gov The reaction pathway involves the initial formation of an N-alkoxypyridazinium salt from the this compound. researchgate.net Mild base-mediated ring-opening of this salt generates an (E)-enaldiazo compound. researchgate.net This vinyldiazo species then serves as a precursor for the rhodium enalcarbenoid upon reaction with a rhodium(II) catalyst, such as rhodium(II) acetate. nih.govacs.org These novel acceptor and donor-acceptor metallocarbenes have been applied in denitrogenative transannulation reactions with pyrroles to synthesize valuable indole (B1671886) derivatives. researchgate.netnih.gov

Scheme 1: Generation of Metallocarbenes from this compound this compound → N-Alkoxypyridazinium salt → (E)-Enaldiazo compound + Rh(II) catalyst → Rhodium enalcarbenoid

Isotope Labeling Experiments for Probing Atom Transfer

Isotope labeling is a powerful tool for elucidating reaction mechanisms, particularly for tracing the path of specific atoms. In the context of N-oxide chemistry, ¹⁸O-labeling studies have been instrumental. For example, in a photoredox-catalyzed carbohydroxylation reaction involving a pyridine N-oxide, an isotopic labeling experiment using H₂¹⁸O was conducted. acs.org The results showed that the oxygen atom in the final alcohol product originated from the water, not from the N-oxide, which supported a mechanism involving nucleophilic substitution on an N-alkoxypyridinium intermediate rather than direct oxygen atom transfer from the N-oxide. acs.org While this specific study was on a pyridine N-oxide, the principle is directly applicable to investigating similar reactions with pyridazine N-oxides. escholarship.org Computational studies have also referenced the use of isotope labeling on related diazine N,N'-dioxides to understand their vibrational spectra, which is fundamental to their characterization. mdpi.com However, specific experimental isotope labeling studies focused solely on probing atom transfer from this compound were not found in the reviewed literature.

Radical Pathways and Radical Addition Mechanisms

Radical pathways are central to the modern reactivity of heterocyclic N-oxides, including this compound, largely driven by advances in photoredox catalysis. nih.govnih.govrsc.org The generation of a pyridine N-oxy radical via single-electron oxidation of the corresponding N-oxide by an excited photoredox catalyst is a key initiating step. chemrxiv.orgacs.orgnih.gov This electrophilic N-oxy radical can then engage in a variety of reactions.

One major pathway is hydrogen atom transfer (HAT), where the N-oxy radical abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. Another significant pathway is the anti-Markovnikov addition of the N-oxy radical to an α-olefin. chemrxiv.org This addition forms a carbon radical intermediate, which can then participate in further transformations, such as Giese-type additions. nih.gov These radical steps are often interwoven with polar substitution steps, for example, involving the N-alkoxypyridinium intermediates discussed previously. nih.gov While many detailed studies focus on pyridine N-oxides, the fundamental principles of N-oxy radical generation and subsequent radical additions are considered applicable to pyridazine N-oxides. chemrxiv.org

Investigation of Catalyst and Additive Roles (e.g., Acetate, Carboxylate Bases, Photoredox Catalysts)

The roles of catalysts and additives are crucial in directing the outcome of reactions involving pyridazine N-oxides and their derivatives.

Photoredox Catalysts: In radical-based transformations, photoredox catalysts, such as acridinium (B8443388) dyes, are essential. acs.orgnih.gov Upon excitation by visible light, the photocatalyst can oxidize the this compound to generate the key N-oxy radical, initiating the desired reaction cascade. The choice of photocatalyst is critical as its redox potential must be sufficient to oxidize the N-oxide but not the other substrates present in the reaction mixture. acs.org

Acetate and Carboxylate Bases: Carboxylate bases, including acetate, can play multiple roles. In reactions proceeding through N-alkoxypyridinium intermediates, nucleophiles like acetate can be used to trap the intermediate, leading to carboesterification products. acs.org In some cases, a buffer system of a carboxylic acid and its conjugate base (e.g., acetic acid and an amine base) is important for achieving the desired reactivity. The base is presumed to deprotonate the acid, generating the carboxylate nucleophile in situ. acs.org In rhodium-catalyzed reactions, rhodium(II) acetate is a common catalyst precursor for generating the active metallocarbene species. acs.org

The interplay between the substrate, catalyst, and additives allows for fine control over the complex reaction pathways of this compound.

Dearomatization and Subsequent Aromatization Processes in Ring Transformations

The ring transformation of pyridazine N-oxides often proceeds through a key sequence of dearomatization followed by a subsequent aromatization or a transformation that leads to a new aromatic or non-aromatic ring system. These processes are fundamental to the synthetic utility of pyridazine N-oxides, enabling their conversion into a variety of other heterocyclic structures. Mechanistic investigations have revealed several pathways through which these transformations occur, primarily initiated by photochemistry or transition metal catalysis.

A significant pathway for the ring transformation of pyridazine N-oxides involves a photochemical dearomatization step. Upon irradiation with UV light, pyridazine N-oxides can undergo ring opening to form reactive intermediates. For instance, 3-aryl-6-aminopyridazine N-oxides, when exposed to UV light, are known to generate (Z)-diazoalkenes as key intermediates. nih.gov This photochemical transformation represents a dearomatization of the pyridazine ring. These highly reactive diazoalkene intermediates can then undergo various subsequent reactions, leading to the formation of new heterocyclic systems. One such pathway is the direct synthesis of 1H-pyrazoles from pyridazine N-oxides, which features a regioselective approach. researchgate.net

Another important class of ring transformations involves the use of pyridazine N-oxides as precursors for metallocarbenes in transition-metal-catalyzed reactions. acs.org For example, rhodium-catalyzed denitrogenative transannulation of pyridazine N-oxides with pyrroles allows for the synthesis of valuable indole derivatives. acs.org This reaction is believed to proceed through the formation of a rhodium carbene intermediate from the this compound, which then reacts with the pyrrole (B145914) in a formal [3+2] cycloaddition, followed by rearrangement and aromatization to afford the indole product. This pathway elegantly uses the this compound as a synthon for a two-carbon unit that is incorporated into the new aromatic ring.

While extensive research has been conducted on the dearomatization-aromatization of pyridine N-oxides, the principles can offer insights into potential reactions of pyridazine N-oxides. For instance, skeletal editing of pyridine N-oxides through a nitrogen-to-carbon atom swap has been reported, involving nucleophilic addition, dearomatization, and subsequent aromatization processes in a single step. chinesechemsoc.orgchinesechemsoc.org Such strategies, if applied to pyridazine N-oxides, could open up new avenues for novel heterocyclic synthesis.

The table below summarizes some examples of ring transformations of pyridazine N-oxides involving dearomatization and subsequent aromatization/transformation processes.

| Starting Material (this compound) | Conditions | Key Intermediate | Product | Reference |

| 3-Aryl-6-aminothis compound | UV light | (Z)-Diazoalkene | 1H-Pyrazole | nih.govresearchgate.net |

| 3-Aryl-6-aminothis compound | UV light, Rh₂(esp)₂ | Metallocarbene | 2-Aminofuran | nih.gov |

| This compound | Rhodium catalyst, Pyrrole | Rhodium carbene | Indole | acs.org |

These examples highlight the versatility of pyridazine N-oxides as precursors in complex ring transformation reactions, where the initial dearomatization is the key step that unlocks a cascade of reactions leading to diverse and valuable heterocyclic products.

Advanced Spectroscopic and Structural Characterization of Pyridazine N Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of pyridazine (B1198779) N-oxide derivatives. The introduction of the N-oxide functionality significantly influences the electron distribution within the heterocyclic ring, leading to characteristic shifts in the NMR spectra compared to the parent pyridazine.

In ¹H NMR, the protons on the pyridazine ring of N-oxide derivatives experience shifts that are dependent on their position relative to the N-oxide group and other substituents. For instance, in a study of various substituted pyridine (B92270) N-oxides, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm. rsc.org The presence of the N-oxide group generally leads to a downfield shift of the neighboring protons due to its electron-withdrawing nature. acs.org

¹³C NMR spectroscopy provides further detail on the carbon framework. The carbons adjacent to the N-oxide group are notably affected, often showing shifts that differ from those in the parent heterocycle. For example, in a series of substituted pyridazine N-oxides, ¹³C NMR chemical shifts were instrumental in confirming the structure of newly synthesized compounds. mdpi.commdpi.com

NMR is also a powerful tool for monitoring reaction progress. nih.gov The conversion of starting materials to products can be quantified by integrating the signals of specific protons or carbons over time. nih.govnih.gov This is particularly useful in studying photochemical reactions or catalytic processes involving pyridazine N-oxides, allowing for the determination of reaction kinetics and yields. nih.govnih.gov For example, ¹H NMR spectroscopy using an internal standard like dimethyl sulfone (Me₂SO₂) has been employed to determine the conversion and yields of photodeoxygenation reactions of pyridazine N-oxides. nih.gov

Here is an interactive table showing representative NMR data for pyridazine N-oxide derivatives:

Interactive Table: Representative NMR Data for this compound Derivatives| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4,7-Di(9H-carbazol-9-yl)- mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide | CDCl₃ | 8.62 (d, J = 7.8 Hz, 2H), 7.29–7.19 (m, 4H), 7.02 (t, J = 6.9 Hz, 2H), 5.70–5.61 (m, 2H), 4.13–4.04 (m, 2H), 2.22–2.01 (m, 6H), 1.84–1.63 (m, 4H), 1.55–1.40 (m, 2H) | 146.5, 145.1, 144.1, 143.2, 138.0, 134.9, 133.8, 127.8, 127.4, 124.8, 124.2, 123.7, 121.8, 117.1, 112.3, 105.8, 69.8, 69.3, 51.0, 50.9, 44.0, 43.4, 43.1, 42.0, 32.3, 32.0, 28.6, 28.0, 25.5, 25.1 |

| 2-(3-fluorophenyl)-pyridine N-oxide | CDCl₃ | 8.34 (dd, J = 6.4, 0.7 Hz, 1H), 7.61 (dt, J = 9.9, 1.7 Hz, 1H), 7.55-7.58(m, 1H), 7.43-7.48 (m, 2H), 7.31 (td, J = 7.7, 1.2 Hz, 1H), 7.25-7.29 (m, 1H), 7.14-7.18 (m, 1H) | 164.5 (d, J = 244.2 Hz), 143.5, 132.8, 132.7 (d, J = 8.6 Hz), 130.2, 128.8, 127.9, 119.7, 119.5, 119.4 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of elemental formulas. mdpi.commdpi.comrsc.org

Electrospray Ionization (ESI) is a soft ionization technique commonly used for pyridazine N-oxides, as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.commdpi.com This is crucial for confirming the molecular weight of the intact molecule. For instance, in the characterization of novel mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide derivatives, ESI-TOF (Time-of-Flight) HRMS was used to confirm the calculated molecular formulas. mdpi.com ESI-MS has also been employed to differentiate positional isomers of substituted pyrazine (B50134) N-oxides by analyzing the adduct ions formed with metal cations. conicet.gov.ar

The coupling of liquid chromatography with mass spectrometry, such as LC-Q-ToF-MS, allows for the separation of complex mixtures and subsequent high-resolution mass analysis of the individual components. This is particularly valuable in the analysis of reaction mixtures and in metabolic studies. nih.gov Studies on nicotine-related compounds, including N-oxides, have utilized ESI-QTOF-MS to support the structures of product ions proposed from tandem mass spectrometry (ESI-MSⁿ) experiments. nih.gov The fragmentation patterns observed in tandem MS can provide valuable structural information. For example, mono-N-oxides of nicotine-related compounds often exhibit characteristic fragmentation pathways. nih.gov

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the N–O Group and Other Functionalities

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. In pyridazine N-oxides, the most characteristic vibrational mode is the N–O stretching vibration. This band typically appears in the region of 1200–1300 cm⁻¹. For pyridine N-oxide itself, the N-O stretching vibration has been assigned to a band at 1265 cm⁻¹ in a carbon disulfide solution. sapub.org In a study of various N-oxides, the N⁺–O⁻ bond was noted to exhibit a prominent vibration band around 930 cm⁻¹, although this can vary with molecular structure. acs.org

The position of the N–O stretching frequency can be influenced by the electronic effects of other substituents on the pyridazine ring and by intermolecular interactions such as hydrogen bonding. acs.org In addition to the N–O stretch, other characteristic IR bands corresponding to C-H, C=C, and C=N vibrations of the aromatic ring, as well as vibrations from any substituents, are also observed. For example, in 5,6-dihydro- mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, characteristic bands for N-H stretching (3109 cm⁻¹) and C=O stretching (1725, 1679 cm⁻¹) were identified alongside other skeletal vibrations. mdpi.com

Here is an interactive table showing characteristic IR data for this compound derivatives:

Interactive Table: Characteristic IR Data for this compound Derivatives| Compound | Matrix | N-O Stretch (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |

|---|---|---|---|

| Pyridine N-oxide | CS₂ | 1265 | - |

| 4,7-Di(9H-carbazol-9-yl)- mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide | KBr | - | 2955, 2863, 1487, 1453, 1421, 1349, 1215, 894, 749, 666, 572 |

| 5,6-Dihydro- mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione | KBr | - | 3109, 3038, 2931, 2850, 1725, 1679, 1324, 1120, 1023, 828, 722, 641, 511 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridazine N-oxides exhibit characteristic absorption bands in the UV region. For pyridine N-oxide in cyclohexane (B81311) solution, π-π* transition bands are observed at 283 nm and 251 nm. sapub.org The photochemistry of pyridazine N-oxides is often initiated by absorption in the UV region, with a notable n → π* transition for some derivatives appearing in the 315–360 nm range. nih.gov

The electronic properties and, consequently, the UV-Vis spectra of pyridazine N-oxides are highly sensitive to substitution on the pyridazine ring and the solvent environment. In a study of donor-acceptor-donor dyes containing an mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide acceptor, the absorption spectra showed bands corresponding to π-π* transitions and intramolecular charge transfer (ICT) transitions. mdpi.com The introduction of the N-oxide group was found to significantly impact the photophysical properties, leading to a decrease in luminescence intensity and quantum yield. mdpi.comnih.gov The absorption and emission maxima can be tuned by varying the atoms within the heterocyclic core. mdpi.com

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. Several crystal structures of this compound derivatives have been reported, revealing key structural features.

For example, the crystal structure of 2-hydroxypyridine (B17775) N-oxide confirmed that it exists in the 1-hydroxypyridin-2-one tautomeric form in the solid state. rsc.org In a study of novel fluorescent dyes, X-ray diffraction showed that the mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyridazine fragment in certain derivatives is non-planar. mdpi.comnih.gov The analysis also revealed short non-covalent interactions, such as π-π stacking and hydrogen bonds, which can influence the packing of molecules in the crystal and their photophysical properties. mdpi.comnih.gov The crystal structure of bis(pyridine N-oxide)copper(II) nitrate (B79036) revealed a dimeric complex where two copper atoms are bridged by oxygen atoms from the pyridine N-oxide groups. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, i.e., radicals. In the context of this compound chemistry, EPR is valuable for studying reaction mechanisms that involve radical intermediates.

For example, in a study of a pyridine N-oxide ylide covalent organic framework (COF), EPR spectroscopy was used to demonstrate the spontaneous formation of a biradical COF. rsc.orgrsc.org The EPR spectra confirmed the presence of radical species and showed that the COF structure helps to stabilize these radicals. rsc.orgrsc.org The technique can also be used with spin-trapping agents to detect transient, highly reactive radicals that might otherwise be difficult to observe. ljmu.ac.uk

Time-Resolved Spectroscopies (e.g., Picosecond Time-Resolved Resonance Raman (ps-TR³), Femtosecond/Nanosecond Time-Resolved Transient Absorption (fs/ns-TA), Nanosecond Time-Resolved IR (ns-IR)) for Transient Intermediate Detection

Time-resolved spectroscopic techniques are essential for studying the dynamics of photochemical reactions and identifying short-lived transient intermediates. The photolysis of this compound, for instance, involves a complex series of events that occur on timescales from femtoseconds to nanoseconds.

In the study of this compound photorearrangement, time-resolved resonance Raman (TR³) and time-resolved infrared (TRIR) spectroscopy were used to detect and characterize transient species. researchgate.netacs.org On an ultrafast timescale (femtoseconds), the decay of the initial excited state and the formation of a short-lived oxaziridine (B8769555) intermediate were observed using TR³. researchgate.netacs.org On a longer timescale (nanoseconds), this intermediate was shown to rearrange to a ring-opened diazo compound, which was also detected by ns-TRIR and TR³. researchgate.netacs.org Femtosecond time-resolved photoelectron imaging (fs-TRPEI) has also been used to investigate the ultrafast decay dynamics of electronically excited pyridine-N-oxide. rsc.org These advanced techniques provide crucial experimental data for understanding the complex reaction pathways involved in the photochemistry of pyridazine N-oxides. researchgate.netacs.org

Investigation of Photophysical Properties and Luminescence Characteristics

The photophysical and luminescence characteristics of this compound systems are a subject of growing research interest, particularly concerning their potential in materials science and chemical biology. Investigations have revealed complex excited-state dynamics and a strong dependence of luminescence on molecular structure and environment.

Studies on donor-acceptor-donor (D-A-D) dyes incorporating an fishersci.cafishersci.nosigmaaldrich.comoxadiazolo[3,4-d]pyridazine 1-oxide acceptor fragment have shown that the introduction of the N-oxide group significantly diminishes the luminescence intensity and quantum yield compared to their non-oxidized furazan (B8792606) counterparts. fishersci.caresearchgate.netmdpi.comnih.gov Despite the lower quantum yields, these N-oxide systems (specifically, furoxan acceptors) exhibit pure fluorescence in the red spectral region. mdpi.com In contrast, their furazan analogs, along with related sulfur- and selenium-containing dyes, are characterized by phosphorescence. mdpi.com

A comparative analysis of D-A-D dyes with different chalcogen atoms in the acceptor revealed that oxygen-containing dyes (both N-oxides and non-N-oxides) display purely red fluorescence with emission maxima in the 620–900 nm range. researchgate.netmdpi.comnih.gov The introduction of the N-oxide oxygen atom shifts the phosphorescence maximum from the near-infrared (NIR) region (980–1100 nm) to the red region (690–770 nm). researchgate.netmdpi.comnih.gov The luminescence of these dyes can also be affected by intermolecular interactions; for instance, short non-covalent interactions with solvent molecules like chloroform (B151607) can lead to luminescence quenching. researchgate.netmdpi.com

Certain pyridazine N-oxides are primarily studied for their photochemical reactivity rather than their luminescence. For example, 3,6-dichloropyridazine (B152260) N-oxide functions as a photoactivatable surrogate for atomic oxygen. nih.gov Its absorption in the 315–360 nm range, corresponding to an n → π* transition, allows it to be activated by lower-energy light. nih.gov Photochemical studies on other derivatives, such as 3,6-diphenylpyridazine (B189494) N-oxide, show that upon irradiation, the molecule undergoes ring opening to form intermediates that can subsequently yield different non-luminescent products. researchgate.netresearchgate.net The photoreaction pathways of some this compound derivatives can be monitored in real-time using their changing photoluminescence spectra. rsc.org

While detailed luminescence data on the parent this compound is limited, studies on the related pyridine N-oxide provide insight into the photophysics of the N-oxide functional group. Upon UV excitation, pyridine N-oxide exhibits complex ultrafast decay dynamics. The lifetime of its first excited singlet state (S1) is highly dependent on vibrational energy, ranging from 1.4 to 160 picoseconds. dicp.ac.cnrsc.orgnih.gov Higher excited states show even shorter lifetimes, on the order of femtoseconds to a few picoseconds. dicp.ac.cnrsc.orgnih.gov This rapid, efficient non-radiative decay is a potential reason for the low intrinsic fluorescence of many simple heteroaromatic N-oxides.

Catalytic Applications and Organocatalysis Involving Pyridazine N Oxides

Pyridazine (B1198779) N-Oxides as Ligands in Metal Complexes: Design and Application

Pyridazine N-oxides function as effective ligands in transition metal complexes, primarily binding to metal centers through the oxygen atom. wikipedia.org This coordination has been harnessed to create catalysts for various organic reactions. The design of these ligands often incorporates chiral elements to induce stereoselectivity in metal-catalyzed transformations.

Schiff-base ligands featuring a pyridazine N-oxide moiety represent a promising area of development. digitellinc.com These ligands are synthesized through the condensation of an amino-pyridazine N-oxide with various aldehydes, and their corresponding transition metal complexes are being explored for their catalytic activities. digitellinc.com

The structural versatility of this compound ligands allows for the formation of diverse metal complexes, including mononuclear, binuclear, and polymeric structures. researchgate.net For instance, reactions of manganese(II) acetate (B1210297) with pyridine (B92270) N-oxide in the presence of aromatic carboxylic acids have yielded polymeric complexes with both bridging carboxylates and bridging pyridine N-oxides. researchgate.net In contrast, similar reactions with copper(II) acetate have resulted in mononuclear or binuclear paddle-wheel complexes where the pyridine N-oxide acts as a monodentate ligand. researchgate.net

These metal complexes have demonstrated catalytic efficacy in various reactions. For example, zinc complexes supported by dipyridylpyrrole N-oxide ligands have been shown to be highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org Furthermore, chiral copper(II) complexes with this compound-based ligands have been utilized in asymmetric reactions such as the Mukaiyama-Michael addition and the Henry (nitroaldol) reaction, achieving high yields and enantioselectivities. acs.orgthieme-connect.comthieme-connect.com Specifically, a BOX-Cu(II) complex has been used to catalyze the direct asymmetric addition of nitromethane (B149229) to 2-acylpyridine N-oxides, yielding tertiary nitroaldols with good enantioselectivity. acs.org Similarly, chiral bisoxazoline-Zn(II) complexes have effectively catalyzed the enantioselective Michael addition of malonates to 2-enoylpyridine N-oxides. thieme-connect.com

| Metal Complex | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Zinc complexes with dipyridylpyrrole N-oxide ligands | Thiol-Michael addition | Highly efficient catalysis for the addition of thiols to α,β-unsaturated ketones. | rsc.org |

| Chiral BOX-Cu(II) complex | Asymmetric Henry reaction | Catalyzed the addition of nitromethane to 2-acylpyridine N-oxides, producing tertiary nitroaldols with good enantioselectivity. | acs.org |

| Chiral bisoxazoline-Zn(II) complex | Enantioselective Michael addition | Effectively catalyzed the addition of malonates to 2-enoylpyridine N-oxides with high yields and enantioselectivities. | thieme-connect.com |

| Copper-bis(oxazoline) complex | Asymmetric Mukaiyama-Michael addition | Catalyzed the reaction of silyl (B83357) enol ethers with 2-enoylpyridine N-oxides, yielding chiral 1,5-dicarbonyl compounds with high enantioselectivity. | thieme-connect.com |

Pyridazine N-Oxides as Organocatalysts and Precursors in Organocatalysis

The utility of pyridazine N-oxides extends beyond their role as ligands to their direct application as organocatalysts. Their inherent Lewis basicity, arising from the polarized N-O bond, enables them to activate Lewis acidic species, making them effective catalysts for a variety of transformations. encyclopedia.pubnih.govresearchgate.net Furthermore, pyridazine N-oxides can serve as precursors for the generation of reactive intermediates in catalytic cycles. nih.govresearchgate.net

Asymmetric Catalysis

Chiral pyridazine N-oxides have gained significant attention as powerful organocatalysts for asymmetric synthesis. encyclopedia.pubnih.govnih.gov Their ability to create a chiral environment around the reaction center allows for high levels of stereocontrol. These catalysts have been successfully employed in a range of asymmetric reactions, demonstrating their versatility and efficiency.

Chiral 4-aryl-pyridine-N-oxides have proven to be highly effective catalysts for the enantioselective N-acylative desymmetrization of sulfonimidamides using chloroformates. researchgate.netrsc.orgcolab.ws This method provides access to N-acylated sulfonimidamides with sulfur(VI)-stereocenters in high yields and with excellent enantioselectivities. researchgate.netrsc.org Mechanistic studies, including DFT calculations, support an acyl transfer mechanism where the nucleophilic substitution of the sulfonimidamide by an O-acyloxypyridinium cation intermediate is the enantioselectivity-determining step. researchgate.netrsc.org This reaction is notable for its tolerance of various acyloxy groups and its compatibility with moisture. researchgate.netrsc.org

Pyridazine N-oxides are excellent mediators for the allylation of aldehydes with allyltrichlorosilanes, a reaction often used as a benchmark for new chiral Lewis basic organocatalysts. encyclopedia.pubnih.gov The N-oxide activates the C-Si bond in the silane, facilitating the transfer of the allyl group to the aldehyde. encyclopedia.pubnih.gov Good selectivity is often achieved when the reaction proceeds through a closed, chair-like transition state involving a hypervalent silicate. encyclopedia.pubnih.gov Chiral pyridazine N-oxides have been shown to catalyze these reactions with high yields and enantioselectivities. encyclopedia.pub

While highly effective for allylation reactions, the stereoselectivity of N-oxide catalyzed propargylations is often lower. acs.org A simple electrostatic model has been proposed to explain this difference, suggesting that the design of effective N-oxide catalysts for both allylation and propargylation should focus on inherently stereoselective ligand configurations and the manipulation of distortion effects in the transition states. acs.org

Chiral pyridazine N-oxides have been utilized as ligands for metal complexes in catalytic Michael additions and nitroaldol (Henry) reactions. encyclopedia.pubnih.gov In the context of organocatalysis, derivatives of 2-enoylpyridine N-oxide have been used in asymmetric direct vinylogous Michael additions. mdpi.com These reactions, catalyzed by bifunctional organocatalysts like thioureas and squaramides derived from cinchona alkaloids, proceed with good stereoselectivity. mdpi.com

Furthermore, a formal [3+3] annulation of 2-enoyl pyridine N-oxides with unsymmetrical ketones, involving a Michael addition followed by an intramolecular aldol (B89426) reaction, has been investigated using various organocatalysts. mdpi.com Chiral bifunctional derivatives containing amino groups and thiourea (B124793) or squaramide fragments have been shown to yield the desired cyclohexenone products with moderate enantioselectivity. mdpi.com

The asymmetric Henry reaction of 2-acylpyridine N-oxides has been successfully catalyzed by a Ni-aminophenol sulfonamide complex, affording β-nitro tertiary alcohols in high yields and with excellent enantioselectivity. nih.gov Mechanistic studies suggest that a mononuclear nickel complex is the active species in this transformation. nih.gov

Stereoselective Allylation, Propargylation, and Allenylation

Photoredox Catalysis Initiated by Pyridazine N-Oxides

In recent years, pyridazine N-oxides have emerged as key players in the field of photoredox catalysis. acs.orgchemrxiv.orgnih.govnih.govdigitellinc.comacs.orgresearchgate.net Under visible light irradiation, and in the presence of a suitable photoredox catalyst, pyridazine N-oxides can undergo single-electron oxidation to generate highly reactive pyridazine N-oxy radicals. acs.orgchemrxiv.orgnih.govnih.govdigitellinc.comacs.orgresearchgate.net These radicals can initiate a variety of synthetically useful transformations.

One significant application is in the regioselective carbohydroxylation and aminohydroxylation of α-olefins. acs.orgchemrxiv.orgnih.gov The photochemically generated electrophilic pyridazine N-oxy radical adds to the terminal carbon of the α-olefin, leading to a more stable carbon radical intermediate. acs.orgnih.gov This intermediate can then participate in further reactions, such as a Giese-type reaction with an electron-deficient alkene, ultimately furnishing primary alcohols or β-amino alcohols after substitution with water or an amine, respectively. acs.orgnih.gov This dual photoredox/pyridazine N-oxide catalytic system provides a direct and modular approach for the difunctionalization of unactivated alkenes. acs.orgnih.gov

Carbohydroxylation of Unactivated Olefins

A novel and direct method for the anti-Markovnikov carbohydroxylation of α-olefins has been developed utilizing a dual photoredox and pyridine N-oxide catalytic system. fishersci.co.ukfishersci.se This strategy facilitates the conversion of unactivated alkenes into valuable primary alcohols, including those with challenging β-quaternary carbon centers. fishersci.co.ukuni.lu The reaction's anti-Markovnikov selectivity is driven by the generation of a pyridine N-oxy radical. fishersci.se

The proposed mechanism begins with the photoexcitation of a photocatalyst, which then oxidizes a pyridine N-oxide, such as 2,6-dichloropyridine (B45657) N-oxide, via a single-electron transfer to generate an electrophilic N-oxy radical. fishersci.co.uk This radical undergoes an anti-Markovnikov addition to the unactivated olefin, forming a carbon radical intermediate. fishersci.co.uk This intermediate then engages with an electron-deficient alkene. Subsequent single-electron transfer and protonation lead to an N-alkoxypyridinium intermediate, which is then hydrolyzed by water to yield the final primary alcohol product. fishersci.co.ukfishersci.se Crucial to the reaction is that the photocatalyst directly oxidizes the pyridine N-oxide rather than the olefin substrate, and the oxygen atom incorporated into the alcohol product originates from the added water, not the N-oxide itself. wikipedia.org

The broad applicability of this method has been demonstrated across a range of unactivated mono- and di-substituted olefins. wikipedia.org

Table 1: Substrate Scope for Anti-Markovnikov Carbohydroxylation using a Pyridine N-Oxide System This table is based on data for pyridine N-oxide catalyzed reactions.

| Olefin Substrate | Radical Acceptor | Product Yield | Reference |

|---|---|---|---|

| 1-Hexene | Benzalmalononitrile | 74% | fishersci.co.uk |

| 4-Methylene-1-tosylpiperidine | Benzalmalononitrile | 75% | fishersci.co.uk |

Aminohydroxylation of Olefins

The catalytic system involving photoredox catalysis and pyridine N-oxides has been successfully extended to the aminohydroxylation of unactivated olefins. fishersci.seuni.lu This transformation provides a direct route to synthesize β-amino alcohols, which are important structural motifs in pharmaceuticals and bioactive molecules. fishersci.co.ukuni.lu

The reaction follows a similar mechanistic pathway to carbohydroxylation. A photocatalytically generated pyridine N-oxy radical adds to the olefin in an anti-Markovnikov fashion. fishersci.se However, instead of an electron-deficient alkene, the resulting carbon radical is trapped by an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), which serves as the radical acceptor. uni.lufishersci.no This process ultimately furnishes the desired β-amino alcohol products in moderate to good yields. uni.lu This extension of the methodology showcases its robustness and potential for diverse difunctionalization of α-olefins. fishersci.seuni.lu

Table 2: Substrate Scope for Anti-Markovnikov Aminohydroxylation using a Pyridine N-Oxide System This table is based on data for pyridine N-oxide catalyzed reactions.

| Olefin Substrate | Radical Acceptor | Product Yield Range | Reference |

|---|---|---|---|

| Various α-Olefins | Diisopropyl azodicarboxylate (DIAD) | Acceptable to Good | uni.lu |

Generation and Reactivity of Pyridine N-Oxy Radicals

The generation of highly reactive N-oxy radicals from heteroaromatic N-oxides is a cornerstone of the catalytic applications discussed. While early electrochemical studies confirmed that pyridine N-oxides could be oxidized to their corresponding N-oxy radicals, modern photoredox catalysis has made their generation more synthetically accessible. americanelements.com The process typically involves a single-electron oxidation of the N-oxide by an excited photocatalyst. fishersci.seamericanelements.com For instance, Stern-Volmer fluorescence quenching analysis has confirmed that excited acridinium (B8443388) photocatalysts are quenched by pyridine N-oxides (e.g., 2,6-dichloropyridine N-oxide) rather than by olefin substrates, indicating direct oxidation of the N-oxide to the N-oxy radical. fishersci.co.ukfishersci.se